molecular formula C18H17N5O4 B3502751 ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE

ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE

Cat. No.: B3502751
M. Wt: 367.4 g/mol
InChI Key: FDQFPNOVBQINFZ-UHFFFAOYSA-N
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Description

ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE is a complex organic compound that features a tetrazole ring, a phenoxy group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of aromatic nitriles with sodium azide in the presence of a catalyst such as zinc salts . The tetrazole ring is then coupled with a phenoxy group through a nucleophilic substitution reaction. The final step involves esterification to introduce the ethyl benzoate moiety.

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to accelerate the reaction rates and improve yields. The use of eco-friendly solvents and catalysts is also emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.

    Substitution: The phenoxy and benzoate groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, zinc salts, and various organic solvents such as acetonitrile and DMF. Reaction conditions often involve moderate temperatures and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while substitution reactions can yield a wide range of functionalized compounds.

Scientific Research Applications

ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, particularly for its ability to mimic carboxylic acids.

    Medicine: Explored for its antibacterial, antifungal, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere, mimicking the behavior of carboxylic acids and facilitating interactions with biological receptors. This can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE is unique due to the combination of the tetrazole ring with the phenoxy and benzoate groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 4-[[2-[4-(tetrazol-1-yl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4/c1-2-26-18(25)13-3-5-14(6-4-13)20-17(24)11-27-16-9-7-15(8-10-16)23-12-19-21-22-23/h3-10,12H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDQFPNOVBQINFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE
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ETHYL 4-{2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)PHENOXY]ACETAMIDO}BENZOATE

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